molecular formula C15H15ClN2O B7508895 N-[(2-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide

N-[(2-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide

Cat. No.: B7508895
M. Wt: 274.74 g/mol
InChI Key: UDHHCUNNKHHYPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide, also known as CL-316,243, is a chemical compound that has gained significant attention in scientific research. CL-316,243 is a selective agonist for the β3-adrenergic receptor, which is a G protein-coupled receptor that plays a crucial role in regulating energy metabolism and thermogenesis.

Mechanism of Action

The β3-adrenergic receptor is predominantly expressed in adipose tissue and plays a crucial role in regulating energy metabolism and thermogenesis. Activation of the β3-adrenergic receptor by N-[(2-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide leads to the activation of adenylate cyclase, which in turn increases the production of cyclic adenosine monophosphate (cAMP). Increased cAMP levels activate protein kinase A (PKA), which phosphorylates and activates hormone-sensitive lipase (HSL) and perilipin, leading to the breakdown of triglycerides and the release of free fatty acids. In addition, activation of the β3-adrenergic receptor leads to the activation of uncoupling protein 1 (UCP1), which generates heat by uncoupling oxidative phosphorylation in mitochondria, thereby promoting thermogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. The compound increases energy expenditure and promotes fat oxidation by activating the β3-adrenergic receptor. In addition, this compound has been found to improve insulin sensitivity and glucose metabolism in animal models of diabetes. The compound has also been shown to reduce body weight gain and adiposity in obese animals.

Advantages and Limitations for Lab Experiments

N-[(2-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide has several advantages for lab experiments. The compound is highly selective for the β3-adrenergic receptor, which allows for specific activation of this receptor without affecting other adrenergic receptors. In addition, this compound has been extensively studied in animal models, which provides a wealth of data on its effects on energy metabolism and thermogenesis. However, there are also some limitations to using this compound in lab experiments. The compound has poor solubility in water, which can make it difficult to administer to animals. In addition, the compound has a short half-life in vivo, which can limit its effectiveness in long-term studies.

Future Directions

There are several future directions for research on N-[(2-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide. One area of interest is the development of more potent and selective agonists for the β3-adrenergic receptor. In addition, further studies are needed to determine the long-term effects of this compound on energy metabolism and thermogenesis. Another area of interest is the potential use of this compound in combination with other drugs for the treatment of obesity and metabolic disorders. Finally, more research is needed to determine the safety and efficacy of this compound in humans.

Synthesis Methods

N-[(2-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide can be synthesized through a multistep process that involves the reaction of 2-chlorobenzylamine with 2,6-dimethylpyridine-3,5-dicarboxylic acid followed by the reduction of the resulting amide with sodium borohydride. The final product is obtained after purification through column chromatography.

Scientific Research Applications

N-[(2-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide has been extensively studied in scientific research due to its potential therapeutic applications in the treatment of obesity, diabetes, and metabolic disorders. The compound has been shown to increase energy expenditure and promote fat oxidation by activating the β3-adrenergic receptor. In addition, this compound has been found to improve insulin sensitivity and glucose metabolism in animal models of diabetes.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O/c1-11-6-5-9-14(17-11)15(19)18(2)10-12-7-3-4-8-13(12)16/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDHHCUNNKHHYPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)N(C)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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